![molecular formula C18H23F3N2OS B2745174 [4-(Thian-4-yl)-1,4-diazepan-1-yl]-[4-(trifluoromethyl)phenyl]methanone CAS No. 2320179-17-5](/img/structure/B2745174.png)
[4-(Thian-4-yl)-1,4-diazepan-1-yl]-[4-(trifluoromethyl)phenyl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(Thian-4-yl)-1,4-diazepan-1-yl]-[4-(trifluoromethyl)phenyl]methanone, commonly known as TFMK, is a chemical compound that is widely used in scientific research. TFMK is a potent inhibitor of proteases, which are enzymes that break down proteins. Proteases are involved in many physiological processes, including blood clotting, digestion, and immune response. TFMK is used to study the role of proteases in these processes and to develop new drugs that target proteases.
Mechanism of Action
TFMK works by irreversibly inhibiting proteases. Specifically, TFMK reacts with the active site of the protease, forming a covalent bond with the enzyme. This prevents the protease from functioning properly and leads to the accumulation of substrates that would normally be broken down by the enzyme.
Biochemical and Physiological Effects:
TFMK has a number of biochemical and physiological effects due to its ability to inhibit proteases. For example, TFMK can prevent blood clotting by inhibiting proteases involved in the clotting process. TFMK can also reduce inflammation by inhibiting proteases involved in the inflammatory response. In addition, TFMK can inhibit the growth and spread of cancer cells by targeting proteases involved in tumor progression.
Advantages and Limitations for Lab Experiments
One advantage of using TFMK in lab experiments is its high potency and specificity for proteases. This allows researchers to study the role of specific proteases in various physiological processes. However, TFMK can also have off-target effects and may inhibit other enzymes in addition to proteases. In addition, TFMK is toxic at high concentrations and can be difficult to work with due to its low solubility in water.
Future Directions
There are many future directions for research involving TFMK. One area of interest is the development of new drugs that target specific proteases involved in various diseases. For example, TFMK could be used as a starting point for the development of new anti-cancer drugs that target specific proteases involved in tumor progression. Another area of interest is the study of proteases in the gut microbiome and their role in digestion and metabolism. TFMK could be used to study the role of specific proteases in these processes. Finally, TFMK could be used in the development of new diagnostic tools for diseases involving proteases, such as blood clotting disorders or inflammatory diseases.
Synthesis Methods
TFMK can be synthesized through a multistep process involving several chemical reactions. One common method involves the reaction of 4-(trifluoromethyl)benzoyl chloride with thiosemicarbazide to form 4-(trifluoromethyl)phenylthiosemicarbazide. This compound is then reacted with 1,4-dibromobutane to form the corresponding 1,4-diazepane derivative. Finally, the thiosemicarbazide group is removed by treatment with base to yield TFMK.
Scientific Research Applications
TFMK is widely used in scientific research to study the role of proteases in various physiological processes. For example, TFMK has been used to investigate the role of proteases in blood clotting and to develop new drugs that target proteases involved in clotting. TFMK has also been used to study the role of proteases in inflammation and to develop new anti-inflammatory drugs. In addition, TFMK has been used to study the role of proteases in cancer and to develop new cancer therapies.
properties
IUPAC Name |
[4-(thian-4-yl)-1,4-diazepan-1-yl]-[4-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23F3N2OS/c19-18(20,21)15-4-2-14(3-5-15)17(24)23-9-1-8-22(10-11-23)16-6-12-25-13-7-16/h2-5,16H,1,6-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMXNCHHNFTXOKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)C2=CC=C(C=C2)C(F)(F)F)C3CCSCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23F3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Thian-4-yl)-4-[4-(trifluoromethyl)benzoyl]-1,4-diazepane | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

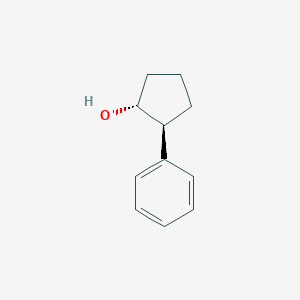
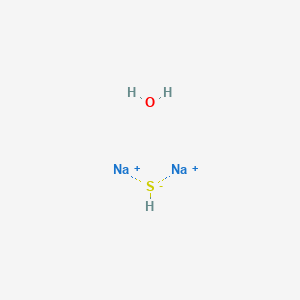
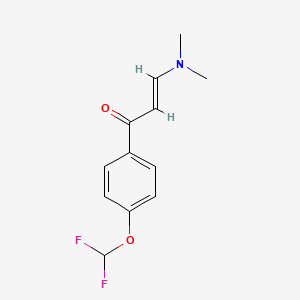
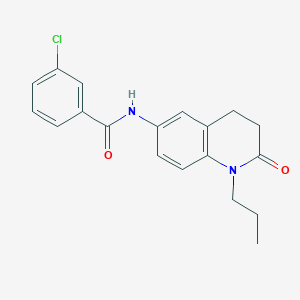
![Methyl 2-[7-[(2-chlorophenyl)methyl]-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetate](/img/structure/B2745098.png)
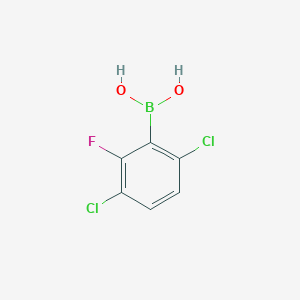
![N-(4-methylbenzyl)-4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B2745101.png)
![(1S,6R)-2-(9H-Fluoren-9-ylmethoxycarbonyl)-2-azabicyclo[4.2.0]octane-1-carboxylic acid](/img/structure/B2745102.png)
![1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(benzo[d][1,3]dioxol-5-yloxy)propan-1-one](/img/structure/B2745104.png)
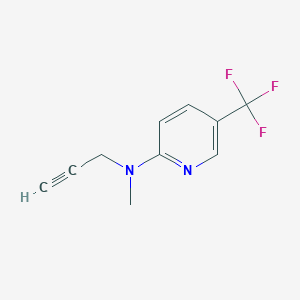
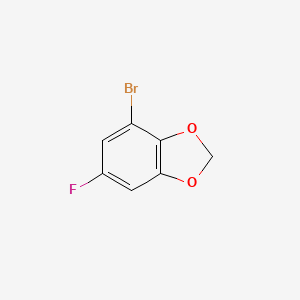
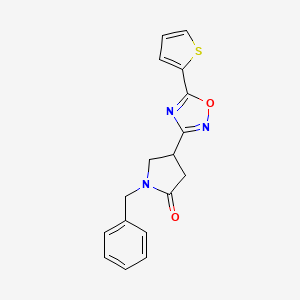
![[1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl]methanamine](/img/structure/B2745113.png)
![N-(5-acetamido-2-methoxyphenyl)-3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2745114.png)